molecular formula C25H27Cl2NO5 B11620129 Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11620129
M. Wt: 492.4 g/mol
InChI Key: KDKSSCRKWYXEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a dihydropyridine core, which is a common structural motif in many pharmacologically active molecules, particularly calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is commonly employed. This involves the condensation of an aldehyde (such as 2,3-dichlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions.

    Furan Ring Introduction: The furan ring is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the furan ring is coupled with a halogenated dihydropyridine intermediate.

    Esterification: The final step involves esterification to introduce the dipropan-2-yl ester groups, typically using an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the dihydropyridine core. Halogenated reagents and strong nucleophiles are typically used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is studied for its potential as a calcium channel blocker. This makes it a candidate for investigating cardiovascular diseases and related conditions.

Medicine

Medically, compounds with similar structures are used in the treatment of hypertension and angina. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action.

    Felodipine: Known for its high vascular selectivity.

Uniqueness

Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring and the specific dichlorophenyl substitution. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a synthetic compound belonging to the class of 1,4-dihydropyridines (DHPs). This class of compounds has garnered significant interest due to their diverse biological activities, including cardiovascular effects and potential anti-cancer properties. This article explores the biological activity of DHP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DHP is characterized by its complex structure, which includes a dihydropyridine core substituted with a furan ring and dichlorophenyl group. The molecular formula is C25H28ClNO5C_{25}H_{28}ClNO_5, with a molecular weight of approximately 458.17 g/mol. The compound's structural features contribute to its biological activity by influencing its interaction with various biological targets.

1. Calcium Channel Blocker Activity

DHPs are well-known for their role as calcium channel blockers. Studies have demonstrated that DHP can inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. This effect is particularly beneficial in treating hypertension and angina pectoris. The mechanism involves the binding of DHP to the L-type calcium channels, preventing calcium influx into vascular smooth muscle cells.

2. Anticancer Properties

Recent investigations have indicated that DHP exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that DHP can induce apoptosis in HCT116 human colon cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . The compound's ability to disrupt cellular proliferation and induce cell cycle arrest highlights its potential as an anti-cancer agent.

3. Antimicrobial Activity

DHP has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

4. Neuroprotective Effects

Emerging studies suggest that DHP may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells and enhance neurogenesis in animal models of neurodegenerative diseases . This property positions DHP as a candidate for further research in the context of diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

StudyFindings
Schaller et al., 2018Demonstrated calcium channel blocking activity in vitro with significant vasodilatory effects in animal models .
Ahn et al., 2018Reported induction of apoptosis in HCT116 colon cancer cells via caspase activation pathways .
Ramesh et al., 2016Identified antimicrobial effects against resistant bacterial strains, suggesting a potential alternative therapeutic use .
Längle et al., 2015Explored neuroprotective effects in vitro, indicating reduced oxidative stress in neuronal cultures .

The biological activities of DHP can be attributed to several mechanisms:

  • Calcium Channel Interaction : Binding to L-type calcium channels inhibits calcium entry into cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
  • Membrane Disruption : Interference with bacterial cell membranes leading to cell death.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in neuronal cells.

Properties

Molecular Formula

C25H27Cl2NO5

Molecular Weight

492.4 g/mol

IUPAC Name

dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27Cl2NO5/c1-12(2)31-24(29)20-14(5)28-15(6)21(25(30)32-13(3)4)22(20)19-11-10-18(33-19)16-8-7-9-17(26)23(16)27/h7-13,22,28H,1-6H3

InChI Key

KDKSSCRKWYXEED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.